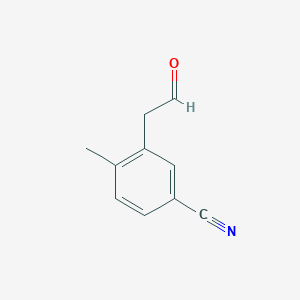
Lamivudine Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Dimer is a compound derived from Lamivudine, which is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is an advanced form of Lamivudine, designed to enhance its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Dimer involves multiple steps, starting from the basic Lamivudine molecule. One common method involves the enantioselective synthesis of Lamivudine from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary . The synthesis is carried out in two ways:
- Esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration.
- Esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies to ensure high yield and purity. The ozonolysis of dimenthyl maleate is often transposed to continuous flow conditions, resulting in conversion and selectivity above 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine Dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as ozone and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ozonolysis of dimenthyl maleate produces L-menthyl-glyoxylate, a key intermediate in the synthesis of Lamivudine .
Wissenschaftliche Forschungsanwendungen
Lamivudine Dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions.
Biology: Investigated for its potential to inhibit viral replication in various viral infections.
Medicine: Used in the development of advanced antiretroviral therapies for HIV and hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
Lamivudine Dimer exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into viral DNA by the reverse transcriptase enzyme, resulting in DNA chain termination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretrovirals.
Uniqueness
Lamivudine Dimer is unique due to its enhanced pharmacological properties and efficacy compared to its parent compound, Lamivudine. Its dimeric form allows for improved stability and bioavailability, making it a valuable addition to antiretroviral therapy regimens .
Eigenschaften
Molekularformel |
C17H22N6O6S2 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]pyrimidin-2-one |
InChI |
InChI=1S/C17H22N6O6S2/c24-5-14-28-12(7-30-14)22-3-1-10(20-16(22)26)18-9-19-11-2-4-23(17(27)21-11)13-8-31-15(6-25)29-13/h1-4,12-15,24-25H,5-9H2,(H,18,20,26)(H,19,21,27)/t12-,13-,14+,15+/m0/s1 |
InChI-Schlüssel |
FFUUGVLVHXYVFJ-BYNSBNAKSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


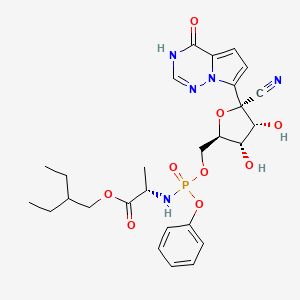

![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
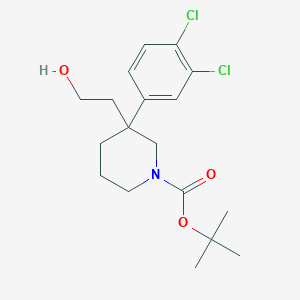
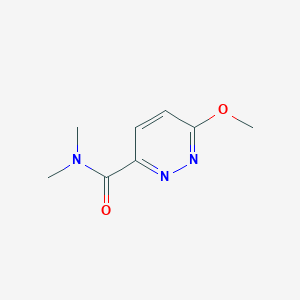

![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
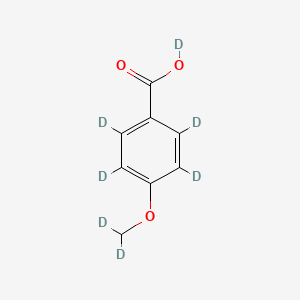
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)

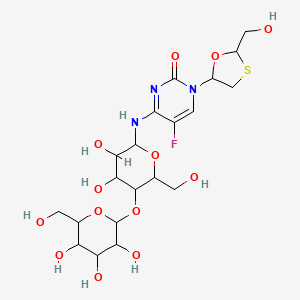
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)

